N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Substitution Reactions: The benzimidazole core undergoes substitution reactions with various aromatic aldehydes to introduce the phenylethyl and pyridyl groups.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and antiviral properties.
Medicine: Potential therapeutic agent for treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzimidazole-based Compounds: These compounds share a similar benzimidazole core and exhibit comparable pharmacological activities.
Substituted Imidazoles: These compounds have similar structural features and are used in various scientific and industrial applications.
Uniqueness
N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of benzimidazole, phenylethyl, pyridyl, and pyrazole moieties, which contribute to its diverse pharmacological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H22N6O |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N6O/c1-31-23-13-6-5-12-19(23)27-24(31)21(15-17-9-3-2-4-10-17)28-25(32)22-16-20(29-30-22)18-11-7-8-14-26-18/h2-14,16,21H,15H2,1H3,(H,28,32)(H,29,30) |
InChI Key |
DVTZCRCYLWUEIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC(=NN4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.